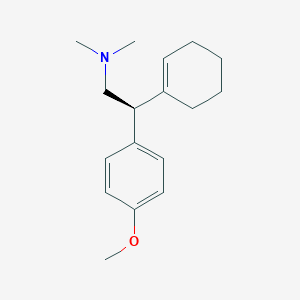

(S)-Dehydro Venlafaxine

Descripción

Contextualization of Venlafaxine (B1195380) and its Stereochemical Landscape in Neuropharmacology

Venlafaxine is a prominent antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of drugs. mdpi.compharmgkb.org It is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-venlafaxine and (S)-venlafaxine. mdpi.comresearchgate.net In therapeutic applications, venlafaxine is typically administered as a racemic mixture, containing equal amounts of both enantiomers. mdpi.comnih.gov

The stereochemistry of venlafaxine is of significant interest in neuropharmacology because the two enantiomers exhibit different pharmacological profiles. mdpi.comresearchgate.net The (R)-enantiomer is a potent inhibitor of both serotonin (B10506) and norepinephrine (B1679862) reuptake, while the (S)-enantiomer is more selective for serotonin reuptake inhibition. researchgate.netmdpi.com This distinction underscores the importance of understanding the stereochemical composition of the drug substance.

Venlafaxine undergoes extensive metabolism in the liver, primarily through O-demethylation to form O-desmethylvenlafaxine (ODV), which is also pharmacologically active and exists as a racemic mixture. nih.govmdpi.comnih.gov Other minor metabolites include N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine. nih.govnih.gov

Characterization of Dehydro Venlafaxine as an Impurity and Inactive Enantiomer

Dehydro Venlafaxine is recognized as an impurity associated with venlafaxine hydrochloride. medchemexpress.comglpbio.com Specifically, (S)-Dehydro Venlafaxine is the inactive S-enantiomer of Dehydro Venlafaxine. medchemexpress.comglpbio.comebiohippo.com The presence of such impurities can arise during the synthesis of the active pharmaceutical ingredient (API) or through degradation. pharmtech.comresearchgate.net Forced degradation studies have shown that dehydro-venlafaxine can be produced under acidic conditions. researchgate.net

The identification and characterization of impurities like Dehydro Venlafaxine are critical steps in the drug development process. researchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to detect and quantify these process-related impurities. researchgate.netresearchgate.net

Significance of Stereoisomeric Impurities in Drug Substance Purity and Quality

The presence of stereoisomeric impurities, which have the same chemical structure but differ in their three-dimensional orientation, is a critical consideration for drug purity and quality. usp.org Regulatory bodies emphasize the need to identify and control such impurities. fda.gov Unwanted stereoisomers can be introduced during synthesis or as degradation byproducts. pharmtech.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H25NO |

|---|---|

Peso molecular |

259.4 g/mol |

Nombre IUPAC |

(2S)-2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3/t17-/m0/s1 |

Clave InChI |

OARSYJZOOXFPDU-KRWDZBQOSA-N |

SMILES isomérico |

CN(C)C[C@@H](C1=CCCCC1)C2=CC=C(C=C2)OC |

SMILES canónico |

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC |

Origen del producto |

United States |

Metabolic and Degradation Pathways of Venlafaxine Relevant to Dehydro Venlafaxine Formation

Enantioselective Metabolism of Venlafaxine (B1195380) and its Active Metabolite O-desmethylvenlafaxine

Venlafaxine is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers. pharmgkb.org These enantiomers exhibit different pharmacological activities; the (R)-enantiomer inhibits the reuptake of both norepinephrine (B1679862) and serotonin (B10506), while the (S)-enantiomer is more selective for serotonin reuptake. mdpi.comresearchgate.netnih.gov The metabolism of venlafaxine is stereoselective, meaning the two enantiomers are processed differently in the body. nih.govmdpi.com

The primary metabolic route for venlafaxine is O-demethylation to form O-desmethylvenlafaxine (ODV), a major active metabolite. pharmgkb.orgnih.govnih.gov Other less prominent metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV). mdpi.commdpi.com

Cytochrome P450 Isoform Specificity (e.g., CYP2D6, CYP3A4, CYP2C19) in Venlafaxine Biotransformation

The biotransformation of venlafaxine is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgpharmgkb.org Several CYP isoforms are involved, each with varying degrees of specificity for different metabolic pathways.

CYP2D6: This is the principal enzyme responsible for the O-demethylation of venlafaxine to its active metabolite, ODV. nih.govnih.govmdpi.com CYP2D6 exhibits significant genetic polymorphism, leading to variations in metabolic activity among individuals, who can be classified as poor, extensive, or ultrarapid metabolizers. nih.govnih.govbpac.org.nz This polymorphism can influence the plasma concentrations of venlafaxine and ODV. nih.govnih.gov

CYP3A4: This isoform is mainly responsible for the N-demethylation of venlafaxine to form the minor metabolite, N-desmethylvenlafaxine (NDV). targetmol.compharmgkb.orgdiva-portal.org It also contributes to the metabolism of ODV to N,O-didesmethylvenlafaxine. mdpi.com

The following table summarizes the primary roles of these CYP isoforms in venlafaxine metabolism:

| CYP Isoform | Primary Metabolic Pathway | Metabolite(s) Formed |

| CYP2D6 | O-demethylation | O-desmethylvenlafaxine (ODV) |

| CYP3A4 | N-demethylation | N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (DDV) |

| CYP2C19 | O-demethylation (minor) | O-desmethylvenlafaxine (ODV) |

| CYP2C9 | O-demethylation (minor) | O-desmethylvenlafaxine (ODV) |

Stereochemical Influences on Metabolic Clearance Pathways

The metabolism of venlafaxine is stereoselective, with different CYP enzymes showing preferences for one enantiomer over the other.

CYP2D6 demonstrates a marked stereoselectivity for the (R)-enantiomer of venlafaxine during O-demethylation. mdpi.comdiva-portal.orgnih.govnih.gov Studies have shown that the oral clearance of (R)-venlafaxine is significantly higher than that of (S)-venlafaxine in extensive metabolizers of CYP2D6. nih.gov This preference leads to different plasma concentrations of the (R)- and (S)-enantiomers of both venlafaxine and its primary metabolite, ODV. nih.govresearchgate.net

In contrast, the N-demethylation of venlafaxine to NDV, which is mediated by CYP3A4, does not appear to be stereoselective. mdpi.comnih.govnih.gov

The stereoselectivity of venlafaxine's metabolism can be influenced by an individual's CYP2D6 genotype. In poor metabolizers, who have reduced CYP2D6 activity, the clearance of both enantiomers is decreased, but the effect is more pronounced for the (R)-enantiomer. nih.gov This can lead to an altered ratio of venlafaxine to ODV enantiomers in the plasma. researchgate.net

Chemical Degradation Routes of Venlafaxine Leading to Dehydro Venlafaxine Species

Beyond metabolic processes, venlafaxine can also undergo chemical degradation, which can lead to the formation of impurities such as dehydro venlafaxine.

Investigation of Acidic Degradation Products and Mechanisms

Forced degradation studies have shown that venlafaxine is susceptible to degradation under acidic conditions. When subjected to acidic media, particularly at elevated temperatures, venlafaxine can degrade to form dehydro-venlafaxine. nih.gov One study identified two main degradation products in acidic media: desvenlafaxine (B1082) and the dehydration product of venlafaxine. researchgate.netufg.br Another study confirmed the formation of a degradation product under acid hydrolytic stress, which was identified as 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene. ijrpc.com

The degradation of venlafaxine appears to be dependent on the strength of the acid, with more significant degradation observed at higher acid concentrations. ijrpc.com In contrast, venlafaxine has been found to be relatively stable under basic, oxidative, and photolytic stress conditions. nih.govresearchgate.net

Stability Considerations and Impurity Profiling in Pharmaceutical Formulations

The stability of venlafaxine in pharmaceutical formulations is a critical aspect of quality control. Impurity profiling is essential to identify and quantify any degradation products, including dehydro venlafaxine, that may form during manufacturing or storage.

Several analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to separate and quantify venlafaxine and its related substances, including process-related impurities and degradation products. researchgate.netijpsr.comijpsr.com These methods are crucial for ensuring the quality and safety of venlafaxine drug products. ijpsr.comresearchgate.net

Stability studies on venlafaxine hydrochloride have shown that the drug substance is stable for extended periods when stored under appropriate conditions. geneesmiddeleninformatiebank.nl However, the potential for degradation, particularly under acidic conditions, highlights the importance of controlling the formulation's pH and storage environment. The presence of impurities can impact the efficacy and safety of the pharmaceutical product. ijpsr.com

Advanced Analytical Techniques for the Characterization and Quantification of S Dehydro Venlafaxine

High-Resolution Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of (S)-Dehydro Venlafaxine (B1195380), providing the necessary resolving power to separate it from Venlafaxine and other related compounds.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantiomeric resolution of Venlafaxine and its metabolites, including the stereoisomers of Dehydro Venlafaxine. The use of chiral stationary phases (CSPs) is essential for separating the enantiomers.

One established method involves the use of a Chiralpak AD column. nih.gov This technique has been successfully applied to the enantioselective analysis of Venlafaxine and its metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), in microsomal preparations. nih.gov Another approach utilizes a CHRIOBIOTIC V column with a mobile phase consisting of 30 mmol/l ammonium (B1175870) acetate-methanol (15:85, pH 6.0). researchgate.net This method, coupled with mass spectrometry, allows for the simultaneous stereoselective analysis of Venlafaxine and ODV enantiomers in human plasma. researchgate.net

Key Parameters for Chiral HPLC Separation:

| Parameter | Condition 1 | Condition 2 |

| Column | Chiralpak AD nih.gov | CHRIOBIOTIC V (5 µm, 250 mm x 4.6 mm) researchgate.net |

| Mobile Phase | Normal-phase elution nih.gov | 30 mmol/l ammonium acetate-methanol (15:85, pH 6.0) researchgate.net |

| Detection | UV at 230 nm nih.gov | Electrospray Ionization Mass Spectrometry (ESI-MS) researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling due to its enhanced resolution, speed, and sensitivity. The use of sub-2 µm particles in UPLC columns leads to more efficient separations.

A validated UPLC-MS method has been developed for the simultaneous determination of Venlafaxine and its primary metabolite, O-desmethylvenlafaxine (ODV), in rat plasma. nih.gov This method utilizes an ACQUITY UPLC® BEH Shield RP18 column and allows for the elution of all analytes within 1.5 minutes, demonstrating the high-throughput capabilities of UPLC. nih.gov The development of impurity profiling methods is a critical aspect of ensuring the quality, efficacy, and safety of pharmaceutical products. ijprajournal.com Modern analytical techniques like UPLC play a crucial role in this process. jddtonline.infoactascientific.com The initial steps in developing a robust impurity profiling method often involve the careful selection of a suitable chromatographic column and optimization of the mobile phase pH. chromatographyonline.com

UPLC Method Parameters for Venlafaxine and ODV Analysis:

| Parameter | Condition |

| Column | ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm x 2.1 mm) nih.gov |

| Mobile Phase | Isocratic elution with water (containing 2 mM ammonium acetate) : acetonitrile (B52724) (20:80, v/v) nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS) nih.gov |

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS), particularly when coupled with liquid or gas chromatography, is an indispensable tool for the structural elucidation and sensitive detection of (S)-Dehydro Venlafaxine and related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Trace Impurity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide unparalleled sensitivity and selectivity for the analysis of trace impurities. These techniques are widely used for the quantification of Venlafaxine and its metabolites in various biological matrices. jst.go.jptandfonline.com

An LC-MS/MS method has been successfully validated for the simultaneous analysis of Venlafaxine, ODV, and other inactive metabolites in plasma. nih.gov This method demonstrated high recovery and minimal matrix effects. nih.gov Another sensitive LC-MS/MS method for Venlafaxine and ODV in human plasma utilized a simple liquid-liquid extraction for sample preparation and achieved a low limit of quantification. tandfonline.com The probable structures of impurities in Venlafaxine hydrochloride have been predicted using LC-MS data. researchgate.net

LC-MS/MS Method Details for Venlafaxine and Metabolites:

| Parameter | Method 1 | Method 2 |

| Extraction | Protein Precipitation nih.gov | Liquid-Liquid Extraction tandfonline.com |

| Ionization | Positive Ion Electrospray tandfonline.com | Not Specified |

| Detection | Multiple Reaction Monitoring (MRM) tandfonline.com | Tandem Mass Spectrometry nih.gov |

| LLOQ (Venlafaxine) | 5 ng/mL nih.gov | 0.100 ng/mL tandfonline.com |

| LLOQ (ODV) | 5 ng/mL nih.gov | 0.200 ng/mL tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile byproducts that may be present from the synthesis of Venlafaxine.

A GC-MS method has been developed for the determination of Venlafaxine in human bone, demonstrating the technique's applicability to complex matrices. nih.gov This method involved solid-phase extraction and analysis in the selected-ion-monitoring (SIM) mode for enhanced sensitivity. nih.gov Another rapid and sensitive GC-MS method was developed for the determination of venlafaxine in rat plasma. nih.gov Qualitative analyses of venlafaxine and its metabolite have also been performed using GC-MS in fatal poisoning cases. nih.gov

GC-MS Method Validation Parameters:

| Parameter | Value |

| Linearity Range | 0.3-1 ng/mg to 500 ng/mg nih.gov |

| Mean Absolute Recovery | 92.6% to 96.2% nih.gov |

| Intra- and Inter-assay Accuracy | Better than 20% nih.gov |

Capillary Electrophoresis for High-Efficiency Separations of Related Compounds

Capillary Electrophoresis (CE) offers a high-efficiency alternative to chromatography for the separation of closely related compounds, including the enantiomers of Venlafaxine and its impurities. nih.gov The technique's advantages include high separation efficiency, short analysis times, and low consumption of reagents and analytes. mdpi.com

Nonaqueous Capillary Electrophoresis (NACE) has been successfully employed for the rapid and sensitive assay of Venlafaxine at toxic levels in human serum. farmaciajournal.comresearchgate.net The optimization of electrophoretic parameters such as the composition of the nonaqueous phase, ionic strength of the electrolyte, and applied voltage is crucial for achieving successful separations. farmaciajournal.com The use of cyclodextrins as chiral selectors in CE is a common strategy for resolving enantiomers. nih.gov For instance, the enantiomers of Venlafaxine have been baseline resolved using γ-cyclodextrin or hydroxypropyl-β-CD. nih.gov A mixture of carboxymethyl-β-CD and α-CD has also been used for the chiral analysis of Venlafaxine and ODV. scielo.br

Optimal Conditions for NACE Separation of Venlafaxine:

| Parameter | Condition |

| Capillary | 56 cm (effective length) x 50 µm farmaciajournal.com |

| Electrolyte | 7:3 methanol-acetonitrile with 15mM ammonium acetate (B1210297) farmaciajournal.com |

| Temperature | 25°C farmaciajournal.com |

| Applied Voltage | 25 kV farmaciajournal.com |

| Detection | 230 nm farmaciajournal.com |

Spectroscopic Methods for Structural Elucidation of Impurities

The structural elucidation of impurities, such as this compound, is a critical step in pharmaceutical development and quality control. Spectroscopic techniques are indispensable tools for determining the chemical structure of unknown compounds that emerge during synthesis, formulation, or stability studies. semanticscholar.orgresearchgate.net Forced degradation studies, which intentionally expose a drug substance to stress conditions like acid, base, heat, and oxidation, are often performed to generate potential impurities. nih.govresearchgate.net The characterization of these degradation products relies on a combination of powerful spectroscopic methods.

For venlafaxine and its derivatives, techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are synergistically used to piece together the molecular puzzle of an impurity. nih.govscispace.com For instance, the acid-catalyzed degradation of venlafaxine can lead to dehydration, forming a dehydro derivative. jocpr.com The identification of such an impurity begins with its isolation, often using chromatographic methods, followed by detailed spectroscopic analysis. scispace.com

Mass Spectrometry (MS): MS is a primary tool for determining the molecular weight of an impurity and obtaining information about its elemental composition and fragmentation pattern. mdpi.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful as they combine separation with detection. semanticscholar.org In the analysis of venlafaxine degradation products, ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry) has been used to characterize acid degradation products by analyzing their fragmentation pathways. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula of an impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most definitive method for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. semanticscholar.orgmdpi.com 1H NMR provides data on the number and types of protons and their neighboring environments, while 13C NMR reveals the types of carbon atoms present. semanticscholar.org In a study characterizing a major acid degradation product of venlafaxine, 1H NMR was used to confirm the structural changes compared to the parent drug. scispace.com Advanced 2D-NMR techniques, such as COSY and HSQC, can further establish connectivity between atoms, which is crucial for unambiguously identifying the structure of a novel impurity. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The disappearance of a characteristic absorption band or the appearance of a new one provides direct evidence of a chemical transformation. For example, in the formation of a dehydro impurity from a cyclohexanol (B46403) derivative like venlafaxine, the disappearance of the broad O-H (hydroxyl) stretching band and the appearance of a C=C (alkene) stretching band in the IR spectrum would be key evidence for the dehydration reaction. jocpr.com This technique was successfully used to elucidate the structure of a prepared acidic degradation product of desvenlafaxine (B1082), a close structural analog of venlafaxine. jocpr.com

The combined application of these spectroscopic methods provides a comprehensive and conclusive approach to impurity identification, ensuring that all potential process-related substances and degradants are fully characterized.

Table 1: Role of Spectroscopic Techniques in Impurity Elucidation

| Spectroscopic Technique | Primary Information Provided | Application in Venlafaxine Impurity Analysis |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental composition. mdpi.com | Used to determine the mass-to-charge ratio of degradation products, confirming molecular weight changes from the parent drug. scispace.com |

| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, connectivity of atoms. semanticscholar.orgmdpi.com | Provides definitive structural confirmation by comparing the chemical shifts and coupling constants of the impurity with the parent venlafaxine molecule. nih.govscispace.com |

| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups. researchgate.net | Used to identify changes in functional groups, such as the loss of a hydroxyl group in a dehydration reaction to form a dehydro impurity. scispace.comjocpr.com |

| UV-Visible Spectroscopy | Information about chromophores and conjugated systems. semanticscholar.org | Helps in detecting impurities during HPLC analysis and can indicate changes in the electronic structure of the molecule. semanticscholar.org |

Validation of Analytical Methods for Specificity and Limit of Detection in Complex Matrices

The validation of analytical methods is a mandatory process in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. nih.gov For quantifying this compound and other impurities, methods must be proven to be specific, sensitive, accurate, and precise. This is particularly challenging in complex matrices such as pharmaceutical formulations (e.g., extended-release tablets) or biological fluids (e.g., plasma), where excipients or endogenous components can interfere with the analysis. pharmanest.netmdpi.com

Specificity: Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov For an impurity like this compound, the method, typically High-Performance Liquid Chromatography (HPLC), must be able to separate its peak from the main active pharmaceutical ingredient (API), other impurities, and any matrix components. jocpr.com This is often demonstrated through forced degradation studies, where the drug is stressed to produce degradation products. The analytical method is then used to show that all generated peaks are well-resolved from the main analyte peak, proving the method is "stability-indicating." researchgate.netjocpr.com In the analysis of venlafaxine, various HPLC methods have demonstrated specificity by achieving good separation between the pure drug and its degradation products. researchgate.netjocpr.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

These parameters are crucial for impurity analysis, as impurities are typically present at very low concentrations. The LOQ must be low enough to accurately measure impurities at or below their specified reporting thresholds. Various validated HPLC methods have been reported for venlafaxine and its related compounds, with LOD and LOQ values varying based on the detection technique (e.g., UV, fluorescence, MS) and the sample matrix. For instance, HPLC methods coupled with mass spectrometry (LC-MS) generally offer significantly lower LOD and LOQ values compared to those with UV detection, making them highly suitable for trace-level analysis in complex biological matrices. researchgate.net

Table 2: Reported LOD & LOQ Values for Venlafaxine and Related Compounds in Validated HPLC Methods

| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| HPLC-UV scielo.br | Venlafaxine HCl | Pharmaceutical Formulation | 35 ng/mL | 105 ng/mL |

| HPLC-UV nih.gov | Venlafaxine HCl | Pharmaceutical Formulation | 0.075 µg/mL | 0.15 µg/mL |

| UPLC-UV nih.gov | Venlafaxine HCl | Pharmaceutical Formulation | 6.11 µg/mL | 20.33 µg/mL |

| HPLC-Fluorescence nih.gov | Venlafaxine & Metabolites | Human Plasma | Not Reported | 1 ng/mL |

| HPLC-UV jocpr.com | Desvenlafaxine | Pharmaceutical Formulation | 1.146 µg/mL | 3.476 µg/mL |

| LC-MS researchgate.net | Venlafaxine | Not Specified | 0.1 ng/mL | Not Reported |

Preclinical Research Perspectives on Impurity Profiles and Stereochemical Purity in Drug Development

Evaluation of Inactive Impurities on In Vitro Pharmacological Assays of Related Active Compounds.

The initial stages of preclinical research involve a battery of in vitro assays to characterize the pharmacological activity of a new drug candidate and its related compounds. A critical aspect of this evaluation is to determine whether the presence of impurities, such as (S)-Dehydro Venlafaxine (B1195380), can interfere with the assessment of the active compounds, namely venlafaxine and its primary active metabolite, O-desmethylvenlafaxine.

Venlafaxine and O-desmethylvenlafaxine exert their antidepressant effects by binding to and inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the brain. nih.gov Preclinical studies have established that both venlafaxine and O-desmethylvenlafaxine are potent inhibitors of neuronal serotonin and norepinephrine reuptake. fda.gov They exhibit no significant affinity for muscarinic, cholinergic, H1-histaminergic, or α1-adrenergic receptors in vitro. nih.govfda.gov The presence of impurities in the drug substance could potentially alter the binding affinity of the active compounds to their target receptors, leading to an inaccurate assessment of their potency and selectivity.

While specific receptor binding data for (S)-Dehydro Venlafaxine is not extensively available in the public domain, the principles of impurity analysis dictate that its potential to interfere with the receptor binding of venlafaxine and O-desmethylvenlafaxine must be considered. Isotopically-labeled compounds are often used in receptor binding and metabolism studies to differentiate the parent drug from its metabolites and impurities. google.com

Table 1: Receptor Binding Profile of Venlafaxine and O-desmethylvenlafaxine

| Receptor/Transporter | Venlafaxine Affinity | O-desmethylvenlafaxine Affinity | Potential for Impurity Interference |

|---|---|---|---|

| Serotonin Transporter (SERT) | Potent Inhibitor nih.govfda.gov | Potent Inhibitor nih.govfda.gov | High |

| Norepinephrine Transporter (NET) | Potent Inhibitor nih.govfda.gov | Potent Inhibitor nih.govfda.gov | High |

| Dopamine Transporter (DAT) | Weak Inhibitor nih.govfda.gov | Weak Inhibitor nih.govfda.gov | Moderate |

| Muscarinic Receptors | No Significant Affinity nih.govfda.gov | No Significant Affinity nih.govfda.gov | Low |

| Histaminergic H1 Receptors | No Significant Affinity nih.govfda.gov | No Significant Affinity nih.govfda.gov | Low |

| α1-Adrenergic Receptors | No Significant Affinity nih.govfda.gov | No Significant Affinity nih.govfda.gov | Low |

The primary mechanism of action for venlafaxine is the inhibition of neurotransmitter reuptake. nih.gov In vitro studies have demonstrated that venlafaxine is a potent inhibitor of both serotonin and norepinephrine reuptake. medchemexpress.com this compound is identified as an inactive S-enantiomer of Dehydro Venlafaxine, which itself is an impurity of venlafaxine. medchemexpress.com This "inactive" designation implies that it does not significantly contribute to the inhibition of neurotransmitter reuptake. However, its presence during in vitro assays could still potentially compete with the active compounds for binding to the transporters, albeit with much lower affinity, or otherwise interfere with the assay, leading to a mischaracterization of the potency of venlafaxine and O-desmethylvenlafaxine.

Regulatory guidelines emphasize the importance of identifying and characterizing impurities. researchgate.net The development of analytical methods to separate and quantify these impurities is crucial for ensuring the quality and consistency of the drug substance. google.com

Table 2: Neurotransmitter Reuptake Inhibition Profile

| Compound | Serotonin (5-HT) Reuptake Inhibition | Norepinephrine (NE) Reuptake Inhibition | Dopamine (DA) Reuptake Inhibition |

|---|---|---|---|

| Venlafaxine | Potent fda.govmedchemexpress.com | Potent fda.govmedchemexpress.com | Weak nih.govfda.gov |

| O-desmethylvenlafaxine | Potent fda.gov | Potent fda.gov | Weak fda.gov |

| This compound | Inactive medchemexpress.com | Inactive medchemexpress.com | Not Reported |

Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. psychopharmacologyinstitute.com CYP2D6 is the major enzyme responsible for the conversion of venlafaxine to its active metabolite, O-desmethylvenlafaxine. pharmgkb.org Venlafaxine is also metabolized to a lesser extent by CYP3A4 to N-desmethylvenlafaxine. fda.gov In vitro studies have shown that both venlafaxine and desvenlafaxine (B1082) (O-desmethylvenlafaxine) exhibit minimal inhibition of various CYP enzymes at therapeutic concentrations, suggesting a low potential for drug-drug interactions mediated by CYP inhibition. researchgate.netmedworksmedia.com

The presence of impurities could potentially inhibit or induce CYP enzymes, altering the metabolism of the active drug and its metabolites. This could lead to changes in plasma concentrations and potentially affect efficacy and safety. Therefore, it is important to assess the potential of impurities like this compound to interact with CYP enzymes.

Table 3: Cytochrome P450 Interaction Profile of Venlafaxine and Desvenlafaxine

| CYP Enzyme | Venlafaxine Inhibition | Desvenlafaxine Inhibition | Potential for Impurity Interaction |

|---|---|---|---|

| CYP1A2 | Minimal researchgate.net | Minimal researchgate.net | To be determined |

| CYP2C9 | Minimal researchgate.net | Minimal researchgate.net | To be determined |

| CYP2C19 | Minimal researchgate.net | Minimal researchgate.net | To be determined |

| CYP2D6 | Weak inhibitor psychopharmacologyinstitute.com | No significant effect psychopharmacologyinstitute.com | To be determined |

| CYP3A4 | No inhibition fda.gov | Minimal researchgate.net | To be determined |

In Vitro Neurotransmitter Reuptake Inhibition Potency of Related Active Compounds, noting the inactive nature of this compound.

Considerations for Preclinical Pharmacokinetic Studies in the Presence of Impurities.

Preclinical pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The presence of impurities can complicate the interpretation of PK data. Analytical methods used in PK studies must be able to distinguish between the parent drug, its metabolites, and any impurities. If an impurity is absorbed and has a different PK profile than the active compound, it could lead to an inaccurate assessment of the drug's exposure and clearance.

For instance, low bioavailability can be a significant hurdle in drug development, and impurities could potentially affect absorption. frontiersin.org Furthermore, physiological changes, such as those occurring during pregnancy, can alter drug pharmacokinetics, and the impact of impurities in such specific populations is an important consideration. The development of robust analytical methods is therefore a critical component of preclinical research. biotech-spain.com

Assessment of Impurity Levels in Animal Models for Safety Margin Determination.

The safety of a new drug is a primary concern. Impurities must be assessed for their potential toxicity. This is typically done in animal models, where the no-observed-adverse-effect level (NOAEL) is determined. nih.gov The safety margin is then calculated by comparing the exposure to the impurity at the NOAEL in animals to the expected human exposure. nih.govfda.gov

Regulatory agencies have established thresholds for the identification and qualification of impurities. rsc.org If the level of an impurity exceeds these thresholds, further toxicological studies may be required. The goal is to ensure that the level of any impurity in the final drug product is low enough that it does not pose a significant risk to patients. nih.gov

Strategies for Ensuring Stereochemical Purity in Preclinical Drug Candidates.

Many drugs, including venlafaxine, are chiral molecules, meaning they exist as enantiomers (mirror-image isomers). mdpi.com Enantiomers can have different pharmacological and pharmacokinetic properties. nih.gov For example, the R- and S-enantiomers of venlafaxine have different potencies for inhibiting serotonin and norepinephrine reuptake. mdpi.com

Ensuring stereochemical purity is therefore critical. Several strategies are employed during drug development to achieve this:

Stereoselective Synthesis: Designing chemical syntheses that preferentially produce the desired enantiomer. mdpi.com

Chiral Chromatography: Using specialized chromatography techniques to separate enantiomers from a racemic mixture. mdpi.com

Enantiomeric Purity Testing: Implementing validated analytical methods, such as chiral high-performance liquid chromatography (HPLC), to determine the enantiomeric purity of the drug substance. canada.ca

Regulatory guidance emphasizes the need to characterize each enantiomer and to justify the development of a racemate versus a single enantiomer. acs.org The stability of the drug substance with respect to racemization (the conversion of one enantiomer into its mirror image) must also be investigated. canada.ca

Q & A

Q. What is the chemical identity of (S)-Dehydro Venlafaxine, and how does it structurally relate to Venlafaxine?

this compound is the S-enantiomer of Dehydro Venlafaxine, an impurity formed during the synthesis or degradation of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Structurally, it differs from Venlafaxine by the absence of a hydroxyl group and the presence of a double bond in the cyclohexanol moiety. Its molecular formula is C₁₇H₂₅NO (MW: 259.39 g/mol), with a CAS registry number of 93413-57-1 . Methodologically, chiral separation techniques (e.g., HPLC with chiral columns) are critical for distinguishing enantiomers and confirming structural identity .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Key parameters include:

- Column : C18 (250 mm × 4.6 mm, 5 µm particle size)

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a gradient elution

- Flow rate : 1.0 mL/min

- Detection wavelength : 225 nm . System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure precision. Quantification involves comparing peak areas against reference standards, with impurity limits typically ≤0.15% in Venlafaxine formulations .

Advanced Research Questions

Q. How do enantiomeric differences between this compound and its R-counterpart influence pharmacological activity?

Unlike the active R-enantiomer, this compound exhibits negligible affinity for serotonin (5-HT) and norepinephrine (NE) transporters due to stereospecific binding pocket interactions . Methodological approaches include:

- In vitro receptor binding assays : Radiolabeled ligands (e.g., [³H]-citalopram for 5-HT) to measure IC₅₀ values.

- Chiral resolution : Use of amylose- or cellulose-based columns to isolate enantiomers for individual activity profiling . Studies often reveal contradictions in enantiomer toxicity profiles, necessitating rigorous validation of chiral purity in preclinical models .

Q. What methodological challenges arise in studying the metabolic pathways of this compound, particularly regarding CYP450 interactions?

this compound is metabolized primarily via CYP2D6, but its inactive nature complicates pharmacokinetic studies. Key challenges include:

- Species differences : Rodent CYP2D6 isoforms differ from humans, limiting translational relevance .

- Drug-drug interaction (DDI) studies : Co-administration with CYP2D6 inhibitors (e.g., quinidine) requires pH-metric titration or LC-MS/MS to quantify metabolite shifts . Advanced models, such as human hepatocyte co-cultures or PBPK simulations, improve prediction of enzyme-mediated interactions .

Q. How can researchers resolve contradictions in enantiomer-specific toxicity data for this compound?

Discrepancies often stem from impurities in enantiomeric preparations or assay variability. Methodological solutions include:

- Forced degradation studies : Expose Venlafaxine to heat, light, or acidic conditions to isolate this compound and validate its stability .

- Toxicogenomic profiling : RNA sequencing to identify differentially expressed genes in hepatocytes exposed to purified enantiomers.

- Meta-analysis frameworks : Apply PRISMA guidelines to systematically compare toxicity data across studies, adjusting for variables like dosing regimens and model systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.